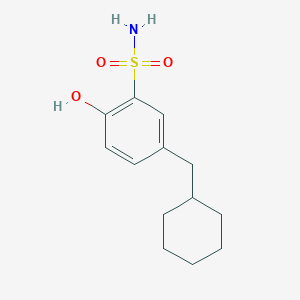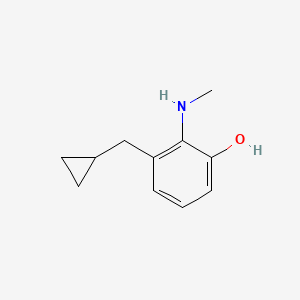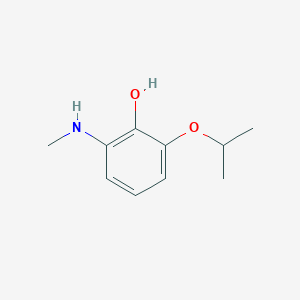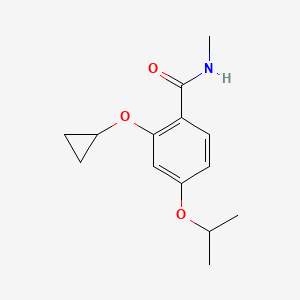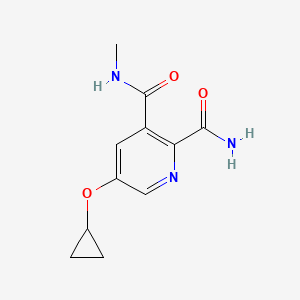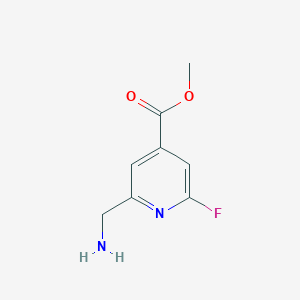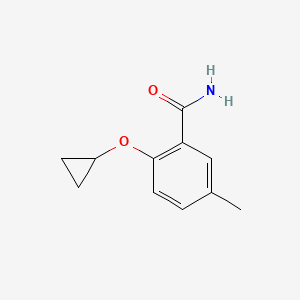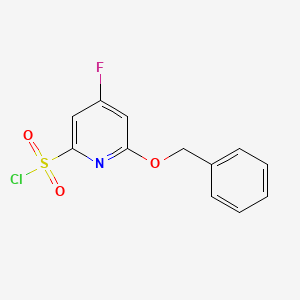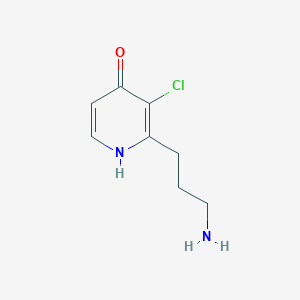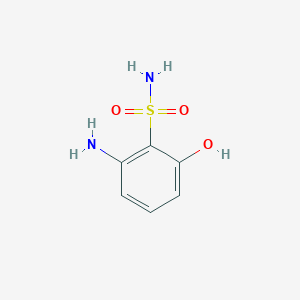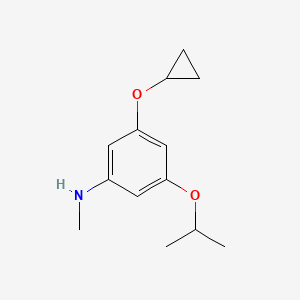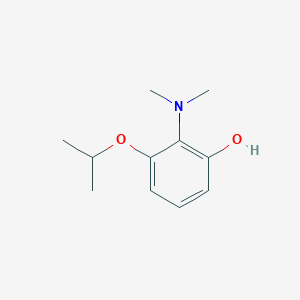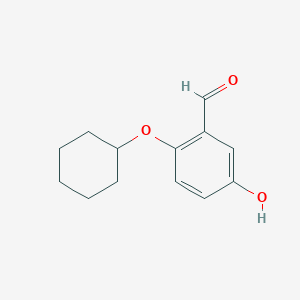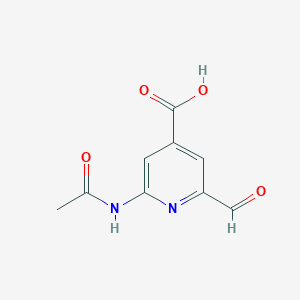
2-(Acetylamino)-6-formylisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-6-formylisonicotinic acid is an organic compound with the molecular formula C9H8N2O4. It is a derivative of isonicotinic acid, which is known for its applications in various chemical and pharmaceutical fields. This compound features both an acetylamino group and a formyl group attached to the isonicotinic acid core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-formylisonicotinic acid typically involves the acetylation of 6-aminoisonicotinic acid followed by formylation. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The formylation step can be carried out using formic acid or formic acid derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylamino)-6-formylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Acetylamino)-6-carboxyisonicotinic acid.
Reduction: 2-(Acetylamino)-6-hydroxyisonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Acetylamino)-6-formylisonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-6-formylisonicotinic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in various chemical reactions within biological systems. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid: The parent compound, known for its use in the synthesis of isoniazid, an anti-tuberculosis drug.
2-(Acetylamino)benzoic acid: Similar structure but with a benzoic acid core instead of isonicotinic acid.
6-Aminoisonicotinic acid: The precursor in the synthesis of 2-(Acetylamino)-6-formylisonicotinic acid.
Uniqueness
This compound is unique due to the presence of both an acetylamino group and a formyl group on the isonicotinic acid core. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Propiedades
Fórmula molecular |
C9H8N2O4 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
2-acetamido-6-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c1-5(13)10-8-3-6(9(14)15)2-7(4-12)11-8/h2-4H,1H3,(H,14,15)(H,10,11,13) |
Clave InChI |
XOJLZLMTLRXBKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=N1)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


